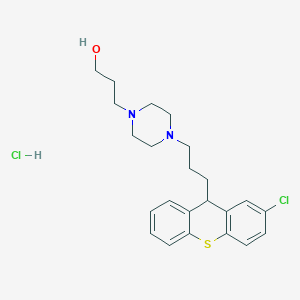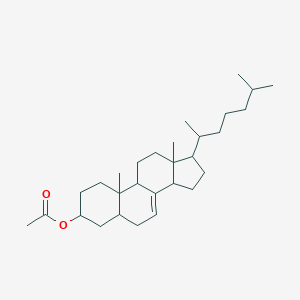![molecular formula C8H18O2S B230767 (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene CAS No. 17089-43-9](/img/structure/B230767.png)
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[44]nona-3,7-diene is a complex organic compound characterized by its unique spiro structure and multiple conjugated systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step usually involves a dehydration reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the compound. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[44]nona-3,7-diene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive alkyne groups.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene involves its interaction with various molecular targets. The compound’s reactive alkyne groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (7E)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene
- (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene
Uniqueness
The uniqueness of this compound lies in its spiro structure and the presence of conjugated alkyne groups. These features confer unique reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17089-43-9 |
|---|---|
Molecular Formula |
C8H18O2S |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h6-8,10-11H,9H2,1H3/b12-7- |
InChI Key |
IBELVOGDVQQPMZ-GHXNOFRVSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
Isomeric SMILES |
CC#CC#C/C=C\1/C=CC2(O1)CC=CO2 |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
Key on ui other cas no. |
17089-43-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


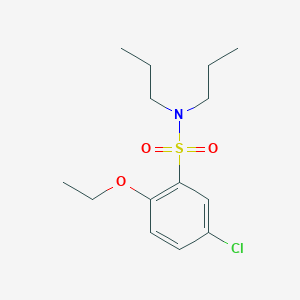
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)
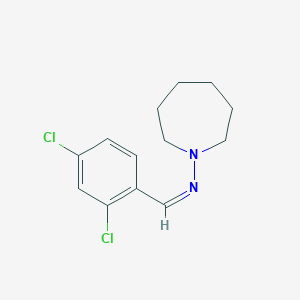


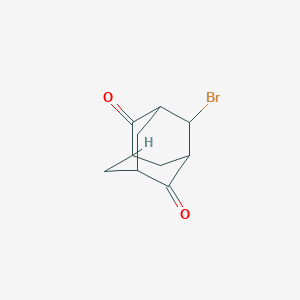
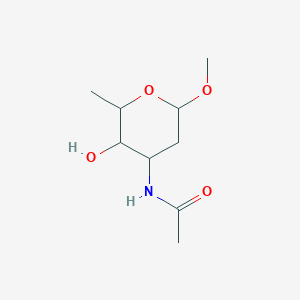
![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)
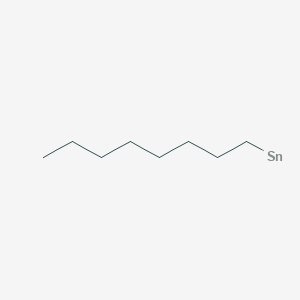
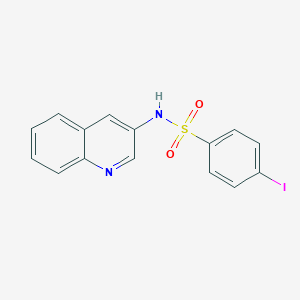
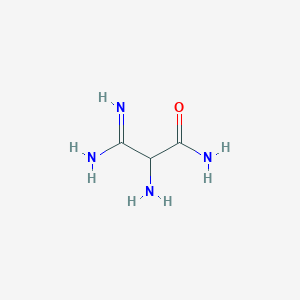
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
